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Introduction
Dough is a complex viscoelastic material, exhibiting both solid-like (elastic) and liquid-like

(viscous) properties.[1] Its rheological behavior is a critical determinant of its performance

during processing (mixing, sheeting, molding) and the quality of the final baked product,

influencing attributes such as loaf volume, crumb texture, and shelf life.[2][3] For researchers

and scientists in food science and technology, as well as professionals in drug development

exploring oral dosage forms or mucoadhesive systems, understanding and quantifying dough

rheology is paramount. Rheological measurements provide invaluable insights into the effects

of ingredients, processing parameters, and the molecular structure of the dough matrix.[4][5]

This document provides detailed application notes and protocols for the principal empirical and

fundamental rheological methods used to assess dough properties.

Farinography: Assessing Water Absorption and
Mixing Characteristics
The Farinograph is a recording dough mixer that measures the torque required to mix a dough

at a constant speed.[6][7] It is one of the most widely used instruments in the milling and

baking industries to determine the water absorption of flour and to characterize the dough's

development time, stability, and tolerance to mixing.[6]
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Application Notes
The Farinograph curve, or Farinogram, provides a graphical representation of the dough's

consistency over time. Key parameters derived from the Farinogram are crucial for predicting

dough handling properties and final product quality.[6][7] For instance, strong flours, suitable for

bread making, typically exhibit longer development times and greater stability, whereas weaker

flours, used for cakes and pastries, have shorter development times and lower stability.[8]

Experimental Protocol: Farinograph Test (Constant
Flour Weight Method)
Apparatus: Brabender® Farinograph® with a 50g or 300g mixing bowl.[9]

Procedure:

Temperature Control: Ensure the thermostat of the Farinograph is set to maintain a dough

temperature of 30 ± 0.2°C.[10]

Sample Preparation: Weigh 300g of flour (on a 14% moisture basis) and place it into the

mixing bowl.[6]

Water Addition: Add water from a burette to the flour while the mixer is running at a constant

speed (typically 63 rpm).[10] The amount of water is adjusted to center the curve on the 500

Brabender Unit (BU) line, which represents the target dough consistency.[6]

Mixing and Recording: The instrument records the torque required to mix the dough as a

function of time. The test continues until the dough's consistency begins to decline after

reaching its peak.[6]

Cleaning: After the test, clean the mixing bowl and blades thoroughly to prevent carry-over to

the next sample.[10]

Data Presentation
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Parameter Description
Typical Values
(Hard Wheat Flour)

Typical Values
(Soft Wheat Flour)

Water Absorption (%)

The amount of water

required to center the

curve at 500 BU.[7]

60 - 66% 50 - 58%

Dough Development

Time (DDT) (min)

The time required to

reach the peak

consistency.[7]

5 - 10 min 1.5 - 4 min

Stability (min)

The time during which

the top of the curve

remains above the

500 BU line.[6]

10 - 20 min 2 - 8 min

Mixing Tolerance

Index (MTI) (BU)

The drop in

consistency from the

peak to 5 minutes

after the peak.[6]

20 - 50 BU 60 - 100 BU

Departure Time (min)

The time from the

start of mixing until the

top of the curve falls

below the 500 BU line.

[6]

15 - 30 min 5 - 12 min
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Preparation

Mixing and Data Acquisition

Data Analysis

Start

Weigh 300g Flour

Add Flour to Farinograph Bowl

Start Mixer (63 rpm)

Add Water to Target 500 BU

Record Farinogram

Stop Mixer Post-Peak

Analyze Farinogram

Determine Parameters (Absorption, DDT, Stability, MTI)

End
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Dough Preparation

Resting and Stretching

Data Analysis

Start

Prepare Dough in Farinograph

Scale 150g Dough Piece

Round and Mold Dough

Rest for 45 min

Stretch Dough (45 min test)

Rest for another 45 min

Stretch Dough (90 min test)

Rest for another 45 min

Stretch Dough (135 min test)

Record Extensograms

Analyze Curves for Rmax, E, Area

End

 

Dough Preparation

Resting and Inflation

Data Analysis

Start

Mix Flour and Salt Solution

Extrude and Sheet Dough

Cut Dough Discs

Rest Dough Discs

Inflate Dough Disc into a Bubble

Record Pressure until Rupture

Repeat for 5 Discs

Average Results

Determine P, L, W, P/L

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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